

Application Note: Mass Spectrometry

Fragmentation Analysis of 3,4,5-Trichloroveratrole

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Compound of Interest

Compound Name: 3,4,5-Trichloroveratrole

Cat. No.: B100118

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4,5-Trichloroveratrole is a chlorinated aromatic ether. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification and quantification in various matrices. This document outlines the expected fragmentation pathways of **3,4,5-trichloroveratrole** under electron ionization (EI) and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The predictable fragmentation of aromatic ethers and the characteristic isotopic distribution of chlorine atoms are key to its identification.^{[1][2]}

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of **3,4,5-trichloroveratrole** (molecular weight: 240.49 g/mol) is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation of chlorinated aromatic compounds typically involves the loss of chlorine atoms, methyl groups, and the cleavage of the ether bond.^{[1][3][4]} The presence of three chlorine atoms will result in a distinct isotopic pattern for the molecular ion and chlorine-containing fragments, with characteristic M, M+2, M+4, and M+6 peaks.

The primary fragmentation pathways are predicted to be:

- Loss of a methyl group (-CH₃): This is a common fragmentation for ethers, leading to the formation of a stable oxonium ion.
- Loss of a chlorine atom (-Cl): Stepwise loss of chlorine atoms is a characteristic fragmentation pattern for polychlorinated compounds.^{[4][5]}
- Loss of a chloromethyl radical (-CH₂Cl): A rearrangement followed by fragmentation can lead to this loss.
- Cleavage of the C-O bond: This can result in the formation of a trichlorophenoxy radical and a methyl cation, or a trichlorophenyl cation after the loss of the methoxy group.

Quantitative Data Summary

The following table summarizes the predicted major fragments of **3,4,5-trichloroveratrole** and their expected mass-to-charge ratios (m/z). The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). The isotopic peaks due to the presence of ³⁷Cl are also noted.

Fragment Ion	Proposed Structure	Predicted m/z (³⁵ Cl)	Expected Isotopic Peaks (m/z)
[M] ⁺	[C ₈ H ₇ Cl ₃ O ₂] ⁺	240	242, 244, 246
[M-CH ₃] ⁺	[C ₇ H ₄ Cl ₃ O ₂] ⁺	225	227, 229, 231
[M-Cl] ⁺	[C ₈ H ₇ Cl ₂ O ₂] ⁺	205	207, 209
[M-CH ₃ -CO] ⁺	[C ₆ H ₄ Cl ₃ O] ⁺	197	199, 201
[M-2Cl] ⁺	[C ₈ H ₇ ClO ₂] ⁺	170	172
[M-3Cl] ⁺	[C ₈ H ₇ O ₂] ⁺	135	-

Experimental Protocol: GC-MS Analysis of 3,4,5-Trichloroveratrole

This protocol provides a general procedure for the analysis of **3,4,5-trichloroveratrole** using GC-MS. Instrument conditions may need to be optimized for specific applications.

1. Sample Preparation:

- Dissolve a known amount of **3,4,5-trichloroveratrole** standard in a high-purity solvent such as hexane or dichloromethane to prepare a stock solution (e.g., 1 mg/mL).
- Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- For unknown samples, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix. The final extract should be dissolved in a GC-compatible solvent.

2. GC-MS Instrumentation:

- Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile chlorinated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

3. GC-MS Operating Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (or split, depending on concentration)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes

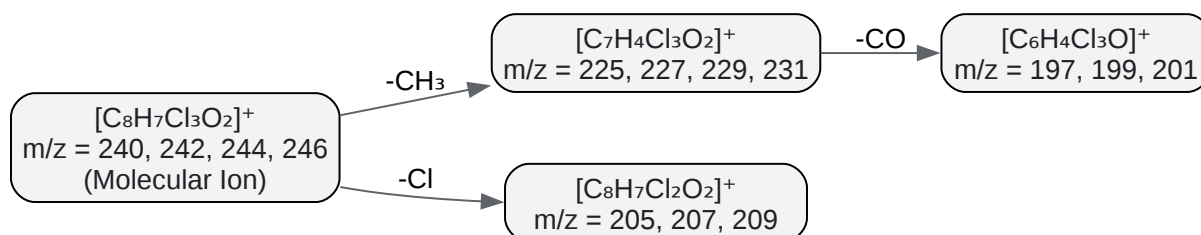
- Ramp: 10 °C/min to 280 °C
- Hold: 5 minutes at 280 °C
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 50-300
- Scan Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

4. Data Analysis:

- Identify the peak corresponding to **3,4,5-trichloroveratrole** based on its retention time, determined by injecting a pure standard.
- Examine the mass spectrum of the peak and compare the observed fragmentation pattern with the predicted pattern and library spectra.
- Confirm the presence of the molecular ion and characteristic fragment ions, paying close attention to the isotopic patterns of chlorine-containing fragments.
- For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 240) against the concentration of the standards.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of **3,4,5-trichloroveratrole** under electron ionization.



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